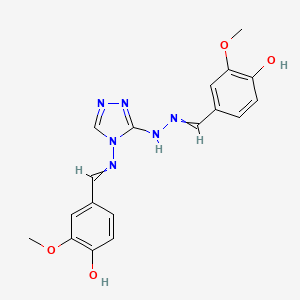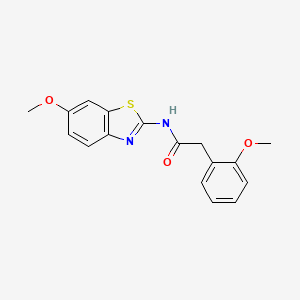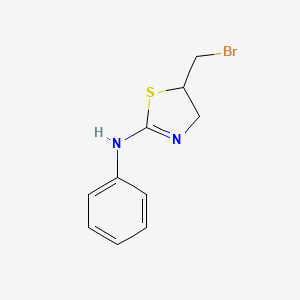![molecular formula C19H18N2O3S B10812549 5-[(3-Ethoxy-4-phenylmethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B10812549.png)
5-[(3-Ethoxy-4-phenylmethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-Ethoxy-4-phenylmethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone core. This compound is notable for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of both sulfur and nitrogen atoms in the thiazolidinone ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Ethoxy-4-phenylmethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one typically involves the condensation of 3-ethoxy-4-phenylmethoxybenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and purity, as well as the application of green chemistry principles to minimize environmental impact .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, converting the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-[(3-Ethoxy-4-phenylmethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by activating caspase pathways and inhibiting cell proliferation .
類似化合物との比較
Similar Compounds
- 5-(3-Ethoxy-4-methoxyphenyl)-2-imino-1,3-thiazolidin-4-one
- 5-(3-Methoxy-4-phenylmethoxyphenyl)-2-imino-1,3-thiazolidin-4-one
Uniqueness
5-[(3-Ethoxy-4-phenylmethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one is unique due to the specific substitution pattern on the phenyl ring, which enhances its biological activity compared to other thiazolidinone derivatives. The presence of both ethoxy and phenylmethoxy groups contributes to its distinct pharmacological profile .
特性
分子式 |
C19H18N2O3S |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O3S/c1-2-23-16-10-14(11-17-18(22)21-19(20)25-17)8-9-15(16)24-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,20,21,22) |
InChIキー |
NWJVFXZSTXNMKC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=N)S2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


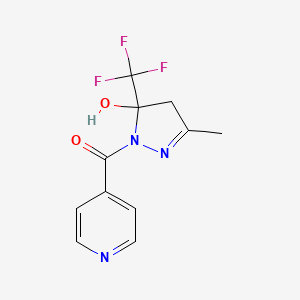
![Methyl 2-[2-(2-methoxyphenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10812474.png)
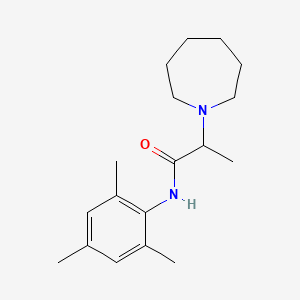
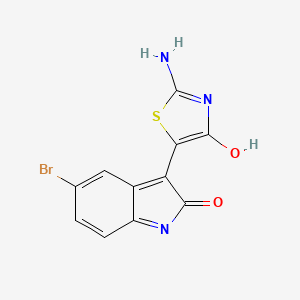
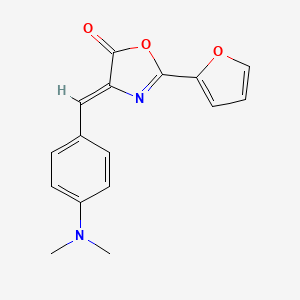
![(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B10812500.png)
![(5E)-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B10812505.png)
![2-[(2,2-Diphenylacetyl)amino]-benzothiazole](/img/structure/B10812513.png)
![N-(4,6-Bis-dimethylamino-[1,3,5]triazin-2-yl)-4-chloro-benzenesulfonamide](/img/structure/B10812516.png)
![5-[[1-[2-(2-Fluorophenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10812532.png)
